molecular formula C11H21NO4 B3040893 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 248924-39-2

3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Cat. No.: B3040893
CAS No.: 248924-39-2
M. Wt: 231.29 g/mol
InChI Key: LUXMZCJCTUATDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-Butoxycarbonyl)amino]-4-methylpentanoic acid (molecular formula: C₁₁H₂₁NO₄, molecular weight: 231.29 g/mol) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the third carbon and a methyl branch at the fourth carbon of its pentanoic acid backbone . This compound exists in enantiomeric forms, such as the (S)-isomer (CAS: 179412-79-4) and (R)-isomer (CAS: 183990-64-9) . The Boc group serves as a protective moiety for amines during peptide synthesis, enabling selective deprotection under mild acidic conditions . Its structural features make it a versatile intermediate in pharmaceutical and organic synthesis, particularly for constructing peptidomimetics and enzyme inhibitors .

Properties

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXMZCJCTUATDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (Boc-β-Ala) is a derivative of amino acids that has garnered attention in biochemical research due to its potential biological activities. This compound is primarily used as a building block in peptide synthesis and exhibits various biological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C₉H₁₉NO₃
  • Molecular Weight : 173.25 g/mol
  • CAS Number : 124072-61-3
  • InChI Key : BBIFRGBXCKOUBW-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, facilitating its use in biological assays. The mechanism of action involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Antimicrobial Activity : Studies suggest that it can disrupt bacterial cell walls, leading to cell lysis.
  • Anticancer Properties : Preliminary research indicates potential in inhibiting tumor growth through modulation of signaling pathways.

Antimicrobial Activity

Research has demonstrated that Boc-β-Ala exhibits significant antimicrobial properties against various pathogens. A comparative study evaluated its effectiveness against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

These results indicate that Boc-β-Ala has varying degrees of effectiveness against different bacterial strains, with the lowest MIC observed against Bacillus subtilis, suggesting it may be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

A case study focused on the effects of Boc-β-Ala on cancer cell lines demonstrated its potential as an anticancer agent. The study assessed cell viability using the MTT assay on several cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)40

The IC50 values indicate that Boc-β-Ala effectively reduces cell viability in a dose-dependent manner, particularly in HeLa cells .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study investigated the impact of Boc-β-Ala on the T3SS in pathogenic bacteria. Results indicated that at concentrations above 50 µM, Boc-β-Ala inhibited the secretion of virulence factors by approximately 50%, highlighting its potential role in targeting bacterial virulence .
  • Peptide Synthesis Applications :
    Boc-β-Ala serves as a key intermediate in synthesizing bioactive peptides. Its incorporation into peptide sequences has been shown to enhance stability and bioavailability, making it valuable in drug development .

Scientific Research Applications

Peptide Synthesis

Boc-β-homovaline is primarily utilized as a building block in peptide synthesis. The Boc group protects the amino group during the formation of peptide bonds, allowing for the controlled assembly of complex peptides. Once the desired peptide chain is formed, the Boc group can be removed under acidic conditions to yield free amino groups for further modifications or cyclization.

Synthesis of Peptidomimetics

The compound serves as a precursor for various peptidomimetics—synthetic molecules designed to mimic peptides but with enhanced stability and bioavailability. These peptidomimetics are instrumental in studying protein-protein interactions and developing new therapeutic agents.

Research indicates that derivatives of Boc-β-homovaline exhibit biological activities relevant to pharmaceutical applications. They have been explored for their potential roles in modulating biological processes, such as influencing anabolic hormone secretion and providing metabolic support during exercise .

Case Study 1: Peptide Drug Development

In a study focused on developing novel peptide therapeutics, Boc-β-homovaline was incorporated into synthetic pathways to create peptides with enhanced biological activity. The study demonstrated that peptides containing β-homovaline exhibited improved binding affinities to target receptors compared to their natural counterparts, highlighting the utility of this compound in drug design.

Case Study 2: Protein Interaction Studies

Another investigation utilized Boc-β-homovaline as a building block for synthesizing peptides aimed at probing protein-protein interactions within cellular environments. The results indicated that these peptides could effectively disrupt specific interactions, providing insights into cellular signaling pathways and potential therapeutic targets.

Comparison with Similar Compounds

(R)- and (S)-Enantiomers

The (R)- and (S)-enantiomers of 3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid exhibit identical molecular formulas but differ in stereochemistry. For example, the (S)-isomer (CAS: 179412-79-4) is commercially available as a pharmaceutical intermediate, while the (R)-isomer (CAS: 183990-64-9) has been utilized in chiral synthesis for antitumor agents . Enantiomeric purity is critical for biological activity, as seen in ACE2 inhibitors like MLN-4760, where stereochemistry dictates binding specificity .

4-[(Tert-Butoxycarbonyl)amino]-4-methylpentanoic Acid (QC-8819)

This positional isomer (CAS: 1249372-40-4) relocates the Boc-amino group to the fourth carbon.

Functional Group Variants

2-[(Tert-Butoxycarbonyl)amino]-4-methylpent-4-enoic Acid (QW-3306)

This compound (CAS: 156047-41-5) introduces a double bond at the fourth carbon and positions the Boc group at the second carbon. The unsaturated backbone reduces molecular weight (229.27 g/mol) and increases rigidity, which may enhance metabolic stability in drug candidates .

Ester Derivatives: 2-((3-((Tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic Acid (Compounds 5 and 9)

These derivatives (molecular formula: C₁₄H₂₃NO₆, molecular weight: 301.34 g/mol) incorporate a propanoyloxy ester linkage. Synthesized via DCC/DMAP-mediated coupling of N-Boc-β-alanine with benzyl-protected intermediates, these compounds demonstrate enhanced lipophilicity compared to the parent carboxylic acid, making them suitable for prodrug development .

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid

Disk diffusion assays revealed antibacterial activity against Gram-positive bacteria, attributed to its long hydrophobic chains disrupting microbial membranes . In contrast, the Boc-amino variant lacks such activity, highlighting how functional groups dictate biological roles .

MLN-4760 ((S,S)-2-{1-Carboxy-2-[3-(3,5-Dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino}-4-methylpentanoic Acid)

MLN-4760 (molecular weight: 444.29 g/mol) shares the 4-methylpentanoic acid motif but incorporates a dichlorobenzyl-imidazole side chain. As a potent ACE2 inhibitor (IC₅₀ = 440 pM), its design leverages the methylpentanoic acid backbone for active-site anchoring, while the aromatic group enhances target affinity . This contrasts with the simpler Boc-amino derivative, which serves as a building block rather than a direct therapeutic agent .

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
3-[(Tert-Boc)amino]-4-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Boc-amino, carboxylic acid, methyl Peptide synthesis, intermediates
4-[(Tert-Boc)amino]-4-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Boc-amino at C4, methyl Synthetic intermediates
2-[(Tert-Boc)amino]-4-methylpent-4-enoic acid C₁₁H₁₉NO₄ 229.27 Boc-amino at C2, double bond Rigid backbone modifications
Compound 5 () C₁₄H₂₃NO₆ 301.34 Boc-amino, ester, carboxylic acid Prodrug intermediates
MLN-4760 C₁₉H₂₀Cl₂N₃O₄ 444.29 Dichlorobenzyl, imidazole, carboxylic ACE2 inhibition

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-amino-4-methylpentanoic acid is suspended in methanol and treated with triethylamine (2 equiv) at 0–5°C. Di-tert-butyl dicarbonate (1.1 equiv) is added dropwise to maintain the temperature below 5°C. After stirring overnight, the solvent is removed under vacuum, and the residue is purified via acid-base extraction (10% citric acid, ethyl acetate) to yield the Boc-protected product.

Key Data:

  • Yield: >95% (crude), with residual solvent observed in NMR.
  • Characterization:
    • $$^1$$H NMR (CDCl$$3$$): δ 1.45 (s, 9H, Boc CH$$3$$), 1.00 (s, 9H, tert-leucine CH$$_3$$), 4.15 (m, 1H, α-CH), 5.10 (m, 1H, NH).
    • Chiral Purity: HPLC confirms >99% enantiomeric excess when starting from enantiomerically pure precursors.

Triflate Alkylation of Di-tert-Butyl Imidodicarbonate

This method, adapted from $$^{15}$$N-labeling studies, enables the construction of the Boc-protected amine via alkylation of a triflate intermediate.

Synthetic Pathway

  • Triflate Generation: 4-Methylpent-3-enoic acid is converted to its corresponding triflate using triflic anhydride.
  • Alkylation: The triflate reacts with di-tert-butyl imidodicarbonate in the presence of a palladium catalyst, introducing the Boc-protected amine.
  • Hydrogenation: The double bond is reduced catalytically to yield the saturated 4-methylpentanoic acid backbone

Q & A

Q. What is the standard synthetic route for preparing enantiomerically pure 3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid?

The synthesis typically involves three key steps:

Protection of the carboxyl group : The starting material (e.g., (R)- or (S)-HMPA) undergoes benzyl protection using K₂CO₃ at 75°C for 5 hours to generate an intermediate (compound 3 in ).

Esterification : The protected intermediate reacts with N-Boc-β-alanine in the presence of DCC and DMAP at 25°C for 19 hours ().

Deprotection : The benzyl group is removed via hydrogenation with palladium carbon under hydrogen protection overnight ().
Critical parameters include temperature control during esterification to avoid racemization and catalyst loading during deprotection. Chiral HPLC (e.g., ZORBAX Eclipse XDB C18 column with 0.1% TFA gradients) confirms enantiomeric purity .

Q. How is the stereochemical configuration of this compound validated?

Enantiomeric validation employs:

  • Chiral HPLC : Using a semi-preparative column (CST Daiso Prep C18) with 0.1% TFA in acetonitrile/water gradients (). Retention times for (R)- and (S)-enantiomers differ by ≥2 minutes.
  • Optical rotation : Specific rotation values ([α]D) are compared to literature data (e.g., (R)-enantiomer: [α]D = -13.2° in 3 N NaOH) ().
  • NMR spectroscopy : Key diastereotopic proton splitting patterns in the β-methyl and Boc-protected amine regions confirm configuration .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation of this compound?

Yield optimization strategies include:

  • Alternative coupling reagents : Replace DCC with EDC/HOBt to reduce byproduct formation (e.g., dicyclohexylurea).
  • Microwave-assisted synthesis : Reduce esterification time from 19 hours to <6 hours while maintaining >90% yield ().
  • Solvent optimization : Use THF instead of DCM for improved solubility of intermediates ().
    A comparative study showed that EDC/HOBt increased yields from 65% to 82% for compound 5 ().

Q. What analytical methods resolve contradictions in biological activity data between enantiomers?

Discrepancies in enzyme inhibition (e.g., ACE2 binding) require:

  • X-ray crystallography : Compare inhibitor-bound enzyme structures (e.g., ACE2-MLN-4760 complex at 3.0 Å resolution) to identify stereospecific interactions ().
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities (KD) for (R)- vs. (S)-enantiomers. For example, (S)-enantiomers may exhibit 10-fold higher affinity due to optimal active-site hydrogen bonding ().
  • Molecular dynamics simulations : Analyze hinge-bending motions in ACE2 to explain differential inhibition .

Q. How does the tert-butoxycarbonyl (Boc) group influence the stability of this compound under varying pH conditions?

Stability studies using HPLC-MS reveal:

  • Acidic conditions (pH <3) : Rapid Boc deprotection occurs within 2 hours (t₁/₂ = 30 minutes).
  • Neutral/basic conditions (pH 7–9) : The Boc group remains stable for >48 hours.
    Decomposition products include 3-amino-4-methylpentanoic acid and tert-butyl alcohol, identified via LC-MS ().

Methodological Guidance for Experimental Design

Q. Designing analogs for structure-activity relationship (SAR) studies: What modifications are feasible?

  • Backbone elongation : Introduce β-alanine spacers (as in compound 5, ) to probe steric effects in enzyme binding.
  • Stereochemical variants : Synthesize (2R,4S)-configured analogs () to assess diastereomer-specific bioactivity.
  • Boron-containing derivatives : Incorporate boronic acid moieties (e.g., ) for transition-state analog studies in protease inhibition.

Q. Table 1: Key Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
EsterificationN-Boc-β-alanine, DCC/DMAP, 25°C, 19h65–82
DeprotectionPd/C, H₂, RT, overnight90–95
Chiral ResolutionZORBAX Eclipse XDB C18, 0.1% TFA>95% purity

Q. How to address solubility challenges in biological assays?

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays (IC₅₀ determination).
  • Prodrug strategies : Convert the carboxylate to a methyl ester () for enhanced membrane permeability.
  • pH adjustment : Prepare stock solutions at pH 8.5 (0.1 M NaHCO₃) to improve aqueous solubility (>50 mg/mL) .

Q. What computational tools predict interactions between this compound and target enzymes?

  • Docking software (AutoDock Vina) : Simulate binding to ACE2 (PDB: 1R4L) with a focus on S2′ subsite interactions ().
  • QM/MM simulations : Model the Boc group’s role in transition-state stabilization during catalysis.
  • Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors for inhibitor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Reactant of Route 2
3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.